molecular formula C20H20F2N2O2 B6501365 3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide CAS No. 955664-35-4

3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

Cat. No.: B6501365
CAS No.: 955664-35-4
M. Wt: 358.4 g/mol
InChI Key: AFVPFPAZTAWUBU-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at position 2 and a 3,4-difluorobenzamide moiety at position 5. Its molecular formula is C23H24F2N2O2 (molecular weight: 410.45 g/mol).

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-8-7-13-3-5-16(9-15(13)11-24)23-19(25)14-4-6-17(21)18(22)10-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVPFPAZTAWUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide with structurally related benzamide derivatives and isoquinoline-containing analogs.

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Known Applications/Use Reference
This compound C23H24F2N2O2 410.45 - 3,4-Difluorophenyl
- 2-Methylpropanoyl on tetrahydroisoquinoline
Not explicitly reported (research compound)
BF15062 (3,4,5-Trimethoxy analog) C23H28N2O5 412.48 - 3,4,5-Trimethoxyphenyl
- 2-Methylpropanoyl on tetrahydroisoquinoline
Research compound (structural analog)
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C17H19NO2 281.34 - 2-Methylbenzamide
- 3-Isopropoxyphenyl
Agricultural fungicide
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C17H17F3N2O2 338.33 - 2-Trifluoromethylbenzamide
- 3-Isopropoxyphenyl
Fungicide (rice, soybeans)
V017-7314 (2-{[2-Benzoyl-1-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-(4-fluorophenyl)propanamide) C32H29FN2O3 508.59 - Benzoyl on tetrahydroisoquinoline
- 4-Fluorophenylpropanamide
Research compound (bioactivity screening)

Key Structural and Functional Differences

In contrast, flutolanil incorporates a trifluoromethyl group at position 2 of the benzamide, which improves lipophilicity and antifungal activity .

Tetrahydroisoquinoline Modifications: The 2-methylpropanoyl group on the tetrahydroisoquinoline scaffold distinguishes the target compound from analogs like V017-7314, which has a benzoyl substituent. This difference may influence steric interactions in biological targets .

Biological Applications: While mepronil and flutolanil are commercial fungicides, the target compound and its analogs (e.g., BF15062, V017-7314) lack registered pesticidal uses, suggesting they are experimental molecules under investigation for novel bioactivities .

Research Findings on Analogous Compounds

  • Synthetic Routes : Hydrazinecarbothioamide intermediates (e.g., compounds 4–6 in ) are critical for synthesizing triazole derivatives but are structurally distinct from the target benzamide. These pathways highlight the versatility of amide coupling in heterocyclic chemistry .
  • Spectroscopic Characterization : IR and NMR data () confirm that substituents like fluorine or methoxy groups significantly alter absorption bands (e.g., C=O stretches at ~1660–1680 cm⁻¹, C-F vibrations at ~1240–1255 cm⁻¹), aiding in structural validation .

Limitations and Gaps in Data

  • No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, limiting functional comparisons.

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